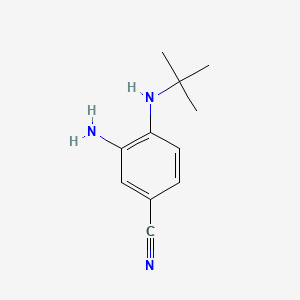

3-Amino-4-(tert-butylamino)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(tert-butylamino)benzonitrile (3A4TBN) is an organic compound belonging to the class of nitriles. It is a white solid that is soluble in organic solvents. 3A4TBN is a versatile compound that has been used in a variety of scientific applications, from organic synthesis to drug discovery.

Aplicaciones Científicas De Investigación

Ultrafast Intramolecular Charge Transfer

The compound 3-Amino-4-(tert-butylamino)benzonitrile, along with its derivatives, has been studied for its unique ultrafast intramolecular charge transfer (ICT) properties. Specifically, Druzhinin et al. (2008) synthesized aminobenzonitriles with bulky amino substituents and found that these compounds, due to the large twist angles of the amino groups, display relatively weak absorption but undergo efficient ICT in both nonpolar and polar solvents. These findings highlight the compound's potential applications in fields such as molecular electronics and photonics, where the manipulation and understanding of charge transfer are crucial (Druzhinin et al., 2008).

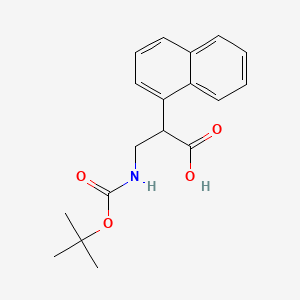

Asymmetric Synthesis and Precursor Applications

In another area of research, compounds related to this compound have been utilized as precursors in the synthesis of β-hydroxy-α-amino acids. Badorrey et al. (2000) described an efficient method to synthesize these compounds, which have wide applications, especially in the pharmaceutical industry as they can be used to create various biologically active molecules (Badorrey et al., 2000).

Organic Synthesis and Biological Activity

Moreover, the derivatives of this compound have been investigated for their synthesis methods and potential biological activities. For instance, Zonouzi et al. (2006) reported an efficient one-pot synthesis method for 2-Amino-4H-pyrans, an important group of compounds known for their various applications including anti-cancer, antihypertensive, and coronary dilating agents. Such research underscores the versatility and significance of these compounds in medicinal chemistry (Zonouzi et al., 2006).

Mecanismo De Acción

Target of Action

The primary targets of 3-Amino-4-(tert-butylamino)benzonitrile are the amino and benzonitrile groups . These groups are strongly twisted in the ground state .

Mode of Action

This compound undergoes efficient intramolecular charge transfer (ICT) in the singlet excited state . This process occurs in both nonpolar and polar solvents . The large twist angles between the amino and benzonitrile groups cause electronic decoupling, which results in relatively weak absorption .

Biochemical Pathways

The compound affects the intramolecular charge transfer pathway . The fluorescence spectra consist of an ICT emission band, without evidence for locally excited (LE) fluorescence .

Pharmacokinetics

The ict lifetime, which could be related to its bioavailability, increases with solvent polarity .

Result of Action

The compound’s action results in a change in the ICT state . The ICT reaction time is 70 fs in n-hexane and 60 fs in MeCN . The compound may have a strongly twisted ICT state .

Action Environment

The action of this compound is influenced by the polarity of the environment . The ICT lifetime and reaction time vary depending on the solvent used .

Propiedades

IUPAC Name |

3-amino-4-(tert-butylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-10-5-4-8(7-12)6-9(10)13/h4-6,14H,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNFTCWGTJULNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=C(C=C(C=C1)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)

![N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine](/img/structure/B581846.png)